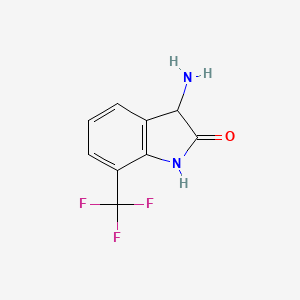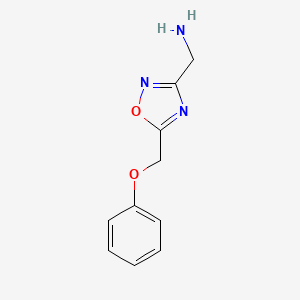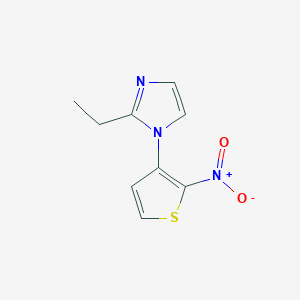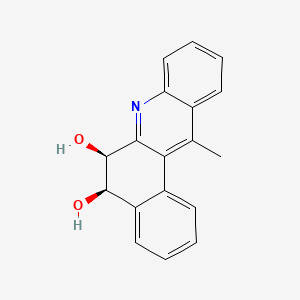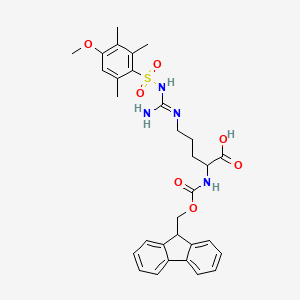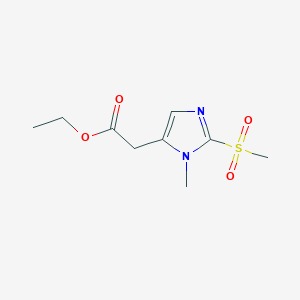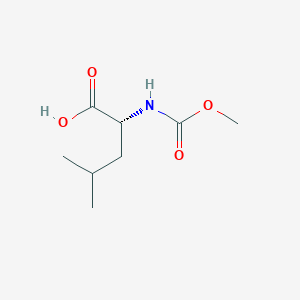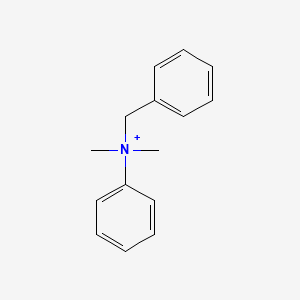
Benzyldimethylphenylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyldimethylphenylammonium chloride is an organic compound with the chemical formula C15H18ClN. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is typically found as a white to almost white crystalline powder and is soluble in water and methanol .
Métodos De Preparación
Benzyldimethylphenylammonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with dimethylaniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane under reflux conditions . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Benzyldimethylphenylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of benzyldimethylphenylamine oxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of benzyldimethylphenylamine.
Aplicaciones Científicas De Investigación
Benzyldimethylphenylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is employed in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.
Industry: This compound chloride is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties
Mecanismo De Acción
The mechanism of action of benzyldimethylphenylammonium chloride involves its interaction with cell membranes and proteins. It can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. This property is particularly useful in its application as a disinfectant. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Benzyldimethylphenylammonium chloride can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. While all these compounds share similar antimicrobial properties, this compound chloride is unique in its specific interaction with biological membranes and its ability to act as a phase transfer catalyst .
Similar Compounds
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Benzyltriethylammonium chloride
These compounds are often used in similar applications but may differ in their specific chemical properties and effectiveness .
Propiedades
Número CAS |
22444-88-8 |
|---|---|
Fórmula molecular |
C15H18N+ |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
benzyl-dimethyl-phenylazanium |
InChI |
InChI=1S/C15H18N/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3/q+1 |
Clave InChI |
FFZVILRAPIUNAA-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


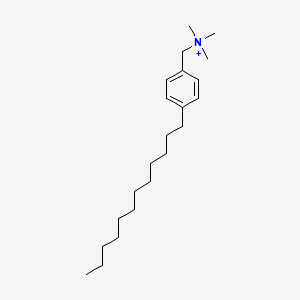

![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12820048.png)
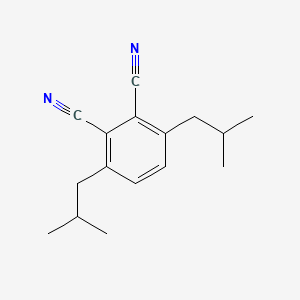
![6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
